

Spectroscopic Profile of 4'-(4-methyl-1-piperazinyl)-acetophenone: A Technical Guide

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Compound of Interest

Compound Name: Acetophenone, 4'-(4-methyl-1-piperazinyl)-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4'-(4-methyl-1-piperazinyl)-acetophenone, a molecule of interest in medicinal chemistry and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Compound Identification

IUPAC Name	1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone
Synonyms	p-(4-Methylpiperazino)acetophenone, 4'-(4-Methyl-1-piperazinyl)acetophenone
CAS Number	26586-55-0
Molecular Formula	C ₁₃ H ₁₈ N ₂ O
Molecular Weight	218.29 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.

The ^1H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectral Data of 4'-(4-methyl-1-piperazinyl)-acetophenone

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic Protons (Ha)	7.86	Doublet	2H
Aromatic Protons (Hb)	6.87	Doublet	2H
Piperazine Protons (-CH ₂ -N-Ar)	3.36	Triplet	4H
Piperazine Protons (-CH ₂ -N-CH ₃)	2.54	Triplet	4H
Acetyl Protons (-COCH ₃)	2.51	Singlet	3H
N-Methyl Protons (-NCH ₃)	2.34	Singlet	3H

Note: Chemical shifts may vary slightly depending on the solvent and concentration.

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ^{13}C NMR Spectral Data of 4'-(4-methyl-1-piperazinyl)-acetophenone

Assignment	Chemical Shift (δ , ppm)
C=O	196.5
C-N (Aromatic)	154.0
C-C=O (Aromatic)	129.9
CH (Aromatic)	129.8
CH (Aromatic)	113.5
CH ₂ (Piperazine, C3/C5)	54.9
CH ₂ (Piperazine, C2/C6)	47.7
N-CH ₃	46.0
CO-CH ₃	26.1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 4'-(4-methyl-1-piperazinyl)-acetophenone is expected to show characteristic absorption bands for its ketone and amine functionalities. A prominent feature is the strong absorption band corresponding to the C=O (carbonyl) stretch of the ketone group, which typically appears in the range of 1670-1690 cm^{-1} .

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Assignment	Intensity
~3000	Aromatic C-H Stretch	Medium
~2940-2800	Aliphatic C-H Stretch	Medium-Strong
~1675	C=O Stretch (Ketone)	Strong
~1600, ~1520	Aromatic C=C Stretch	Medium
~1230	C-N Stretch	Medium

Mass Spectrometry (MS)

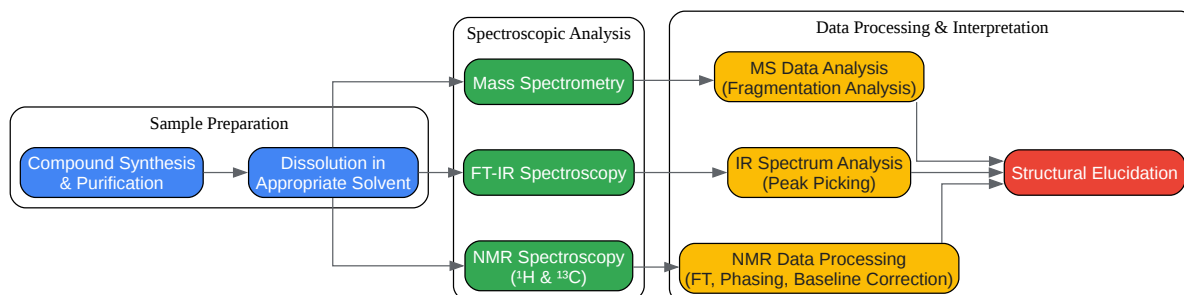
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For 4'-(4-methyl-1-piperazinyl)-acetophenone, a low-resolution mass spectrum is expected to show a peak for the protonated molecule $[M+H]^+$ at an m/z of approximately 219.1, which is consistent with the compound's molecular weight of 218.29 g/mol .[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Assignment
219.1	$[M+H]^+$
218	$[M]^+$
203	$[M-CH_3]^+$
146	$[M-C_4H_9N]^+$
70	$[C_4H_8N]^+$

Experimental Protocols

A general workflow for the spectroscopic analysis of a compound like 4'-(4-methyl-1-piperazinyl)-acetophenone is outlined below.



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References

- 1. Acetophenone, 4'-(4-methyl-1-piperazinyl)- | 26586-55-0 | Benchchem [benchchem.com]
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